1,16-Hexadecanedithiol (HDDT) is a long-chain alkanethiol molecule primarily used in scientific research for its ability to form self-assembled monolayers (SAMs) []. SAMs are ordered assemblies of molecules on a substrate surface with unique properties. HDDT, due to its structure with a thiol group at each end, can strongly bind to various metal surfaces, forming a well-defined and densely packed monolayer [, ].
1,16-Hexadecanedithiol is a chemical compound belonging to the class of dithiols, characterized by its long hydrocarbon chain and two thiol (-SH) functional groups. Its chemical formula is C₁₆H₃₄S₂, indicating the presence of two sulfur atoms. This compound appears as a colorless to light yellow liquid with a distinctive unpleasant odor, and it is practically insoluble in water. The presence of two thiol groups allows for unique reactivity and interaction with various substrates, particularly metals, making it significant in materials science and nanotechnology.
HDDT's primary mechanism of action lies in its ability to self-assemble on metal surfaces, particularly gold, to form SAMs. These SAMs offer a well-defined and controllable platform for various scientific applications, including:
A study by demonstrated the use of HDDT SAMs modified with specific capture molecules to selectively detect a target protein with high sensitivity. This highlights the potential of HDDT in biosensing applications.
While comprehensive data on HDDT's specific hazards is limited, some general safety considerations for thiols should be applied:
These reactions are essential for modifying the compound's properties and enhancing its utility in various applications.
The biological activity of 1,16-Hexadecanedithiol is notable in its ability to influence cellular processes. Its thiol groups can form covalent bonds with metal surfaces, leading to the creation of self-assembled monolayers (SAMs). These SAMs can modify surface properties and enhance biocompatibility in biomedical applications. Additionally, 1,16-Hexadecanedithiol has been studied for its potential effects on cell signaling pathways and gene expression during nanoparticle synthesis.
1,16-Hexadecanedithiol can be synthesized through several methods:
These synthesis routes are crucial for producing high-purity 1,16-Hexadecanedithiol suitable for industrial applications.
1,16-Hexadecanedithiol has a variety of applications across different fields:
Studies on 1,16-Hexadecanedithiol have revealed its interactions with various metals and biological systems:
These interaction studies underscore its versatility as a functional material in both industrial and biomedical contexts.
1,16-Hexadecanedithiol can be compared with other alkanethiols and dithiols based on their structure and properties:
Compound Name | Chemical Formula | Number of Thiol Groups | Notable Characteristics |
---|---|---|---|
1-Hexadecanethiol | C₁₆H₃₄S | 1 | Used for SAMs; single thiol group |
1-Octadecanethiol | C₁₈H₃₈S | 1 | Longer chain; more stable SAMs |
1-Dodecanedithiol | C₁₂H₂₄S₂ | 2 | Shorter chain; similar reactivity |
1-Octanedithiol | C₈H₁₈S₂ | 2 | Shorter chain; used in similar applications |
The uniqueness of 1,16-Hexadecanedithiol lies in its longer hydrocarbon chain combined with two thiol groups, providing enhanced stability and functionality in forming complex structures like self-assembled monolayers. This distinct combination allows for superior control over surface properties compared to its shorter-chain counterparts.
Irritant